4-benzyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
Description
4-Benzyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a fused heterocyclic compound featuring a thieno[2,3-e]triazolopyrimidine core functionalized with a benzyl group at position 4 and a thioxo group at position 1. Its structure combines aromaticity, hydrogen-bonding capacity (via the thioxo group), and lipophilicity (from the benzyl substituent), making it a candidate for diverse biological applications, including kinase inhibition . Notably, a structural analog (7-chloro-4-(cyclopropylmethyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one) was co-crystallized with human Plk1 PBD, demonstrating binding to kinase domains .
Properties
IUPAC Name |
8-benzyl-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS2/c19-12-11-10(6-7-21-11)18-13(15-16-14(18)20)17(12)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNAHARNHZTTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NNC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-benzyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno and triazolo intermediates under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for developing new drugs targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Regioselectivity and Core Structure Variations
- Angular vs. Linear Regioisomers: The thieno-triazolopyrimidine core exhibits regioselectivity depending on synthetic conditions. For example, reactions with norbornene-derived 2-thioxopyrimidin-4-ones yield angular [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones, whereas linear isomers (e.g., [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one) dominate under other conditions . The target compound’s linear 5(1H)-one configuration may favor specific stacking interactions in biological targets compared to angular analogs.
- Fused Ring Systems: Thieno vs. Pyrido-Fused Analogs: Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones () replace the thiophene ring with a pyridine moiety, enhancing π-π stacking in DNA/protein interactions. These derivatives showed anticancer activity against MCF-7 and HepG2 cells, suggesting the target compound’s thiophene may offer distinct electronic profiles for kinase inhibition .
Substituent Effects
- Position 4 Modifications: Benzyl vs. Cyclopropylmethyl: The benzyl group in the target compound contrasts with cyclopropylmethyl in its analog (). Butyl and Piperazinylpropyl Groups: 4-Butyl-1-{3-oxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl}thieno[2,3-e]triazolopyrimidin-5(4H)-one () introduces a piperazinylpropyl side chain, increasing solubility and hydrogen-bonding capacity compared to the benzyl group .
- Position 1 Modifications: Thioxo vs. Alkylthio: The thioxo group in the target compound enables hydrogen bonding, unlike 4-(4-ethylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e]triazolopyrimidin-5(4H)-one (), where a thioether linkage reduces polarity but may enhance stability .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
